3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione
Description
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. The compound features a bromine atom at the ortho position of the phenyl substituent and a methyl group at the N1 position. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.13 g/mol (calculated based on analogs in and ).
Properties
IUPAC Name |
3-(2-bromophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFPJFBGJVZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Piperazine-2,5-dione Ring
The piperazine-2,5-dione ring is typically synthesized by cyclization of diamide intermediates derived from amino acid precursors or acylated piperazine derivatives. Two main routes are reported:
Route A: Early Ring Formation via Alkylidene and Epoxide Intermediates
As described in the synthesis of related piperazine-2,5-diones, the dione ring is constructed early in the synthesis as a 3-alkylidene derivative, which is then converted to an epoxide intermediate. Subsequent functional group manipulations introduce the desired substituents at the 3-position.
Route B: Late Stage Cyclization
Alternatively, the ring closure can be performed at a later stage by converting diamide precursors into the piperazine-2,5-dione under ammonolysis or cyclization conditions. This method involves condensation of α-oxo esters with chloroacetamide derivatives, followed by treatment with ammonia to induce ring closure.
Introduction of the 2-Bromophenyl Group
The 2-bromophenyl substituent is introduced through coupling reactions involving brominated phenyl compounds. The key methods include:
-
The piperazine nitrogen or the appropriate carbon center acts as a nucleophile attacking a brominated phenyl electrophile, such as 2-bromobenzoyl chloride or 2-bromophenyl halides, to form the substituted piperazine-2,5-dione.
Condensation with Brominated Maleic Anhydride Derivatives
Bromomaleic anhydride derivatives, such as 3-bromofuran-2,5-dione, can be reacted with amines or hydrazine derivatives to form brominated cyclic intermediates. These intermediates can be further elaborated to yield bromophenyl-substituted piperazine-2,5-diones.
N-Methylation of Piperazine Nitrogen
Methylation at the nitrogen atom of the piperazine ring is commonly achieved by:
- Alkylation using methyl iodide or methyl sulfate under basic conditions.
- Reductive methylation using formaldehyde and a reducing agent.
This step is typically performed after the piperazine-2,5-dione ring formation and bromophenyl substitution to avoid side reactions.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Formation of diamide | α-oxo ester + chloroacetamide | Benzene, sulfuric acid, reflux | Diamide intermediate |
| 2 | Cyclization to dione | Diamide intermediate | Ammonia, reflux | Piperazine-2,5-dione core |
| 3 | Bromophenyl substitution | Piperazine-2,5-dione + 2-bromophenyl electrophile | Nucleophilic substitution, base | 3-(2-Bromophenyl)piperazine-2,5-dione |
| 4 | N-Methylation | 3-(2-Bromophenyl)piperazine-2,5-dione | Methyl iodide, base or reductive methylation | This compound |
Research Findings and Yield Data
While specific yield data for this compound is scarce, analogous compounds such as 3-(3-bromophenyl)-1-methylpiperazine-2,5-dione have been reported with moderate to good yields (50–80%) depending on reaction conditions and purification methods.
The synthesis involving early ring closure followed by functionalization tends to afford higher purity and better yield control. However, late-stage cyclization routes offer flexibility in modifying substituents prior to ring closure.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Advantages | Limitations |
|---|---|---|---|
| Piperazine-2,5-dione formation | Early ring formation via alkylidene and epoxide intermediates or late-stage cyclization of diamides | Good control of ring formation | Multi-step, sometimes low yield |
| Bromophenyl substitution | Nucleophilic substitution with 2-bromophenyl electrophiles or condensation with bromomaleic anhydride derivatives | Direct introduction of bromophenyl group | Regioselectivity challenges possible |
| N-Methylation | Alkylation with methyl iodide or reductive methylation | Straightforward, widely used | Requires careful control to avoid over-alkylation |
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto groups in the piperazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further explored for their chemical and biological properties.
Scientific Research Applications
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets in biological systems. The bromophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key physicochemical properties of 3-(2-bromophenyl)-1-methylpiperazine-2,5-dione with related compounds:
Key Observations :
- N1 Substituent : Methyl groups (as in the target compound) generally enhance metabolic stability compared to bulkier groups like cyclopropyl (BK71361).
- Melting Points : Bromine’s polarizability likely increases melting points relative to chlorine analogs, though direct data is lacking.
Anticonvulsant and Neuroactive Potential
- Pyrrolidine-2,5-dione Derivatives : Compounds with a pyrrolidine-2,5-dione core (e.g., 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives) show anticonvulsant activity in MES and 6 Hz tests. Activity depends on linker length and aryl substituents, with trifluoromethyl and chloro groups enhancing potency.
- DKP Hybrids : Brominated DKPs like 7a and 7b () exhibit cytotoxicity (IC₅₀ = 28.9–36.3 μM on MCF7 cells), suggesting bromine enhances membrane permeability or DNA intercalation.
Herbicidal Activity
- 3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione : Inhibits Amaranthus retroflexus root growth (EC₅₀ = 185.49 mg/L), outperforming the herbicide atrazine. This highlights the role of lipophilic substituents (e.g., benzyl, indolyl) in phytotoxicity.
Biological Activity
3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione is a compound belonging to the piperazine class, characterized by a brominated phenyl group and two carbonyl groups at the 2 and 5 positions of the piperazine ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. Research indicates that this compound exhibits various biological activities, including anticancer and antimicrobial properties, making it a subject of interest in pharmacological studies.
Anticancer Properties
Research has indicated that compounds similar to this compound possess anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. One study highlighted that certain piperazine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cancer Type | Cytotoxicity Level | Reference |
|---|---|---|---|
| This compound | Hypopharyngeal Tumor Cells | High | |
| Piperazine Derivative A | Lung Cancer | Moderate | |
| Piperazine Derivative B | Breast Cancer | High |
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets involved in cancer progression. The bromophenyl group may enhance binding affinity to these targets, leading to apoptosis and inhibition of tumor growth.
Antimicrobial Activity
In addition to anticancer effects, this compound also exhibits antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
Study on Anticancer Activity
A recent study evaluated the efficacy of several piperazine derivatives against pancreatic cancer cell lines. Among these, a derivative structurally related to this compound showed selective inhibitory activity on AsPC-1 and HPAC cell lines without affecting normal pancreatic duct cells . This selectivity highlights the compound's potential as a targeted therapeutic agent.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various chemical reactions involving substitution and cyclization processes. Understanding the SAR is crucial for developing more potent derivatives. For instance, modifications on the bromophenyl group or the piperazine core can significantly affect biological activity .
Table 2: Structural Modifications and Their Impact on Activity
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases binding affinity |
| Carbonyl Group Variation | Alters cytotoxicity levels |
| Methyl Group Positioning | Affects selectivity for targets |
Q & A
Q. How can researchers address batch-to-batch variability in spectroscopic data?
- Protocol :
- Standardize NMR acquisition parameters (e.g., 500 MHz, 256 scans).
- Use internal references (e.g., TMS for ¹H, CDCl₃ for ¹³C).
- Cross-validate with independent techniques (e.g., X-ray vs. NOESY for stereochemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
